molecular formula C8H12O2 B14470685 2,2,4,5-Tetramethylfuran-3(2H)-one CAS No. 70064-03-8

2,2,4,5-Tetramethylfuran-3(2H)-one

Cat. No.: B14470685
CAS No.: 70064-03-8
M. Wt: 140.18 g/mol
InChI Key: YIYXGAKQCPZIPE-UHFFFAOYSA-N
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Description

2,2,4,5-Tetramethylfuran-3(2H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is distinguished by its four methyl groups attached to the furan ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5-Tetramethylfuran-3(2H)-one can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diketone or keto-ester, cyclization can be induced using a dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,4,5-Tetramethylfuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2,4,5-Tetramethylfuran-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes, activation of signaling pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: Another furan derivative with two methyl groups, used as a biofuel and in organic synthesis.

    2,3,5,6-Tetramethylpyrazine: A pyrazine derivative with four methyl groups, known for its biological activity and use in flavoring.

Uniqueness

2,2,4,5-Tetramethylfuran-3(2H)-one is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and properties compared to other furan derivatives. Its four methyl groups can provide steric hindrance and electronic effects that differentiate it from similar compounds.

Properties

CAS No.

70064-03-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2,2,4,5-tetramethylfuran-3-one

InChI

InChI=1S/C8H12O2/c1-5-6(2)10-8(3,4)7(5)9/h1-4H3

InChI Key

YIYXGAKQCPZIPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(C1=O)(C)C)C

Origin of Product

United States

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